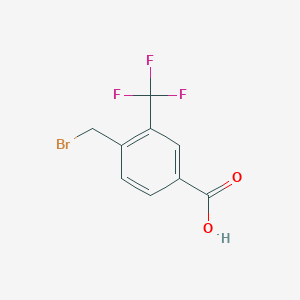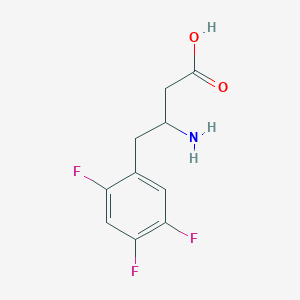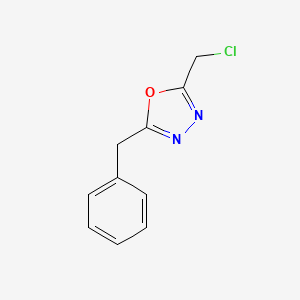
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a benzyl group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with chloroacetic acid, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-5-(bromomethyl)-1,3,4-oxadiazole
- 2-Benzyl-5-(iodomethyl)-1,3,4-oxadiazole
- 2-Benzyl-5-(methyl)-1,3,4-oxadiazole
Uniqueness
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl or iodomethyl analogs. The chloromethyl group is less reactive than bromomethyl or iodomethyl groups, providing a balance between stability and reactivity, making it suitable for various applications in synthetic chemistry and drug design.
Propiedades
IUPAC Name |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSDXWUQFEAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634381 |
Source


|
| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36646-13-6 |
Source


|
| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
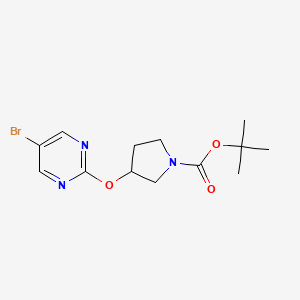
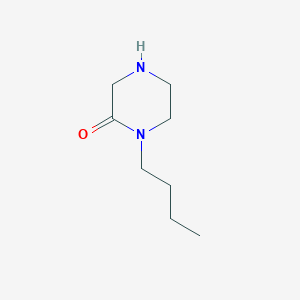
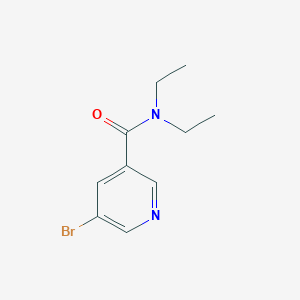
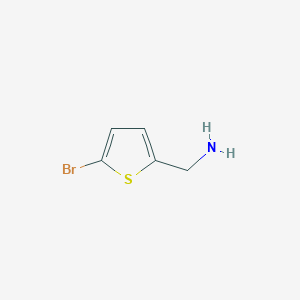
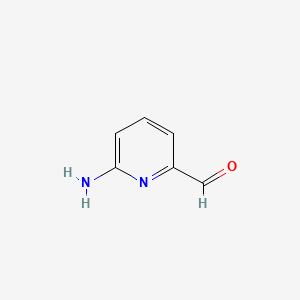
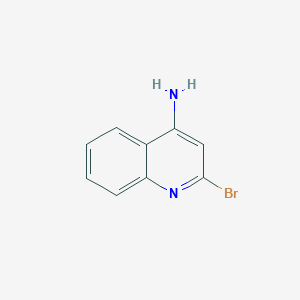
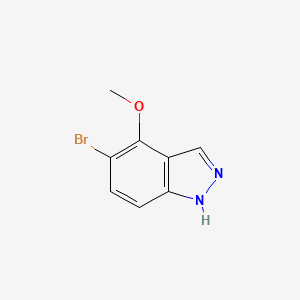
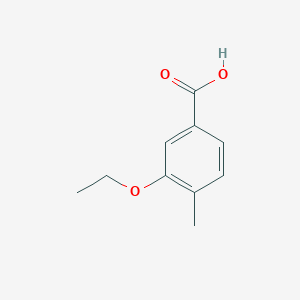
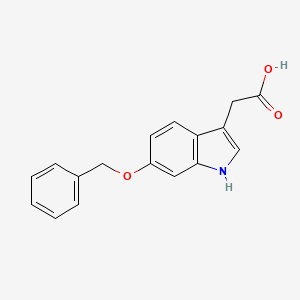
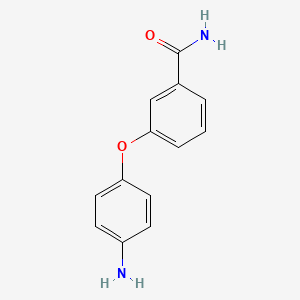
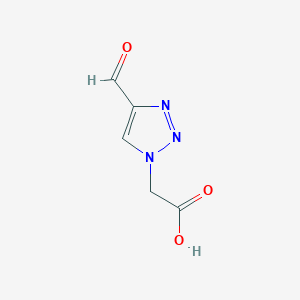
![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)
